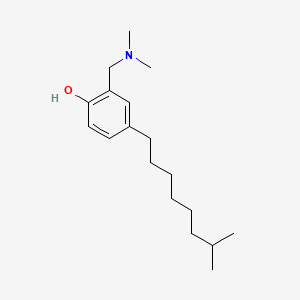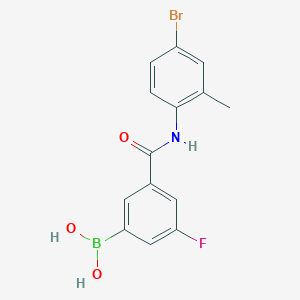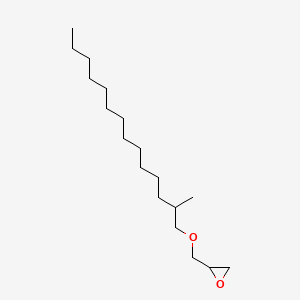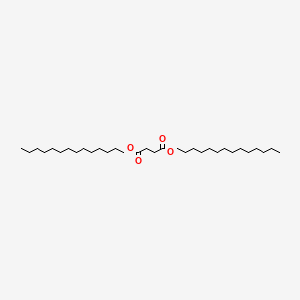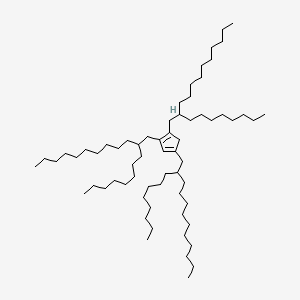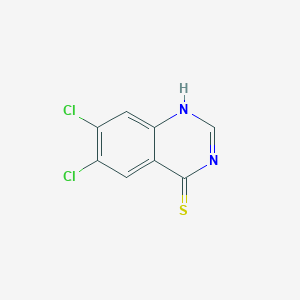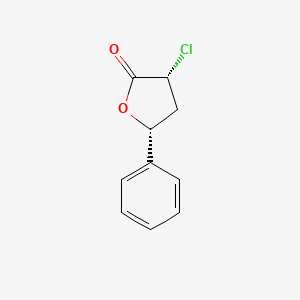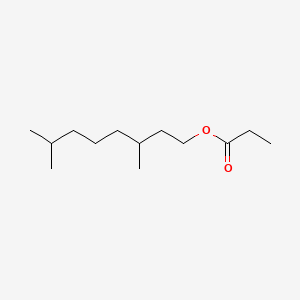
3,7-Dimethyl-1-octyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-1-octyl propionate: is an organic compound with the molecular formula C13H26O2 . It is an ester formed from the reaction of 3,7-dimethyl-1-octanol and propionic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3,7-Dimethyl-1-octylpropionat erfolgt typischerweise durch Veresterung von 3,7-Dimethyl-1-octanol mit Propionsäure. Die Reaktion wird durch eine Säure, wie z. B. Schwefelsäure, katalysiert und unter Rückflussbedingungen durchgeführt. Die allgemeine Reaktion lautet wie folgt:
3,7-Dimethyl-1-octanol+Propionsäure→3,7-Dimethyl-1-octylpropionat+Wasser
Industrielle Produktionsverfahren: In industriellen Umgebungen wird der Veresterungsprozess zur Erzielung höherer Ausbeuten und Reinheit optimiert. Die Reaktion wird in großen Reaktoren mit kontinuierlicher Wasserentfernung durchgeführt, um die Reaktion zur vollständigen Umsetzung zu treiben. Das Produkt wird anschließend durch Destillation gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: 3,7-Dimethyl-1-octylpropionat kann Oxidationsreaktionen eingehen, die typischerweise zur Bildung von Carbonsäuren führen.
Reduktion: Die Reduktion dieses Esters kann den entsprechenden Alkohol, 3,7-Dimethyl-1-octanol, ergeben.
Substitution: Die Estergruppe kann durch Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: 3,7-Dimethyl-1-octansäure.
Reduktion: 3,7-Dimethyl-1-octanol.
Substitution: Verschiedene Ester oder Amide, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: 3,7-Dimethyl-1-octylpropionat wird als Modellverbindung in Studien zur Veresterung und Hydrolysereaktion verwendet. Es wird auch bei der Synthese anderer organischer Verbindungen eingesetzt.
Biologie: Diese Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Auswirkungen auf das mikrobielle Wachstum und ihre Verwendung als Pheromon in Studien zum Insektenverhalten.
Medizin: Es laufen Forschungsarbeiten, um seine potenziellen therapeutischen Anwendungen, insbesondere in der Arzneimittelverabreichung, aufgrund seiner Esterbindung, die in biologischen Systemen hydrolysiert werden kann, zu untersuchen.
Industrie: In der Duftstoffindustrie wird 3,7-Dimethyl-1-octylpropionat aufgrund seines angenehmen Duftes als Bestandteil von Parfüms und Aromen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3,7-Dimethyl-1-octylpropionat beinhaltet seine Hydrolyse in biologischen Systemen, um 3,7-Dimethyl-1-octanol und Propionsäure freizusetzen. Diese Produkte können dann mit verschiedenen molekularen Zielen und Wegen interagieren. Beispielsweise kann 3,7-Dimethyl-1-octanol auf Riechrezeptoren wirken und so zu seinen Duftstoffeigenschaften beitragen.
Wirkmechanismus
The mechanism of action of 3,7-dimethyl-1-octyl propionate involves its hydrolysis in biological systems to release 3,7-dimethyl-1-octanol and propionic acid. These products can then interact with various molecular targets and pathways. For example, 3,7-dimethyl-1-octanol can act on olfactory receptors, contributing to its fragrance properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
3,7-Dimethyl-1-octanol: Der Alkoholvorläufer von 3,7-Dimethyl-1-octylpropionat.
3,7-Dimethyl-3-octanol: Ein weiteres Isomer mit ähnlichen Eigenschaften.
Citronellylpropionat: Ein Ester mit einer ähnlichen Struktur, aber einem anderen Duftprofil.
Einzigartigkeit: 3,7-Dimethyl-1-octylpropionat ist einzigartig durch seine spezifische Esterbindung und die daraus resultierenden Duftstoffeigenschaften. Seine Synthese und Reaktionen sind gut untersucht, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht.
Eigenschaften
CAS-Nummer |
93804-81-0 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
3,7-dimethyloctyl propanoate |
InChI |
InChI=1S/C13H26O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
BKEKBSRLRWINPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



